N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide
CAS No.: 879920-97-5
Cat. No.: VC7225782
Molecular Formula: C25H24N4O3S
Molecular Weight: 460.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879920-97-5 |
|---|---|
| Molecular Formula | C25H24N4O3S |
| Molecular Weight | 460.55 |
| IUPAC Name | N-[4-(tert-butylsulfamoyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C25H24N4O3S/c1-25(2,3)29-33(31,32)19-10-8-18(9-11-19)27-24(30)21-16-23(17-12-14-26-15-13-17)28-22-7-5-4-6-20(21)22/h4-16,29H,1-3H3,(H,27,30) |
| Standard InChI Key | HVDCSBYTKAVEAC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule features a quinoline backbone substituted at the 2-position with a pyridin-4-yl group and at the 4-position with a carboxamide moiety. The carboxamide nitrogen is further linked to a 4-(tert-butylsulfamoyl)phenyl group. This arrangement creates a planar quinoline system conjugated with electron-rich pyridine and sulfonamide groups, which may influence electronic distribution and intermolecular interactions.
Key Functional Groups
-
Quinoline Core: A bicyclic structure comprising a benzene ring fused to a pyridine ring, providing π-π stacking capabilities.
-
Pyridin-4-yl Substituent: Introduces basicity and hydrogen-bonding potential via the nitrogen atom.
-
Sulfamoyl Group: The tert-butylsulfamoyl moiety enhances hydrophobicity and may participate in sulfonamide-based enzyme inhibition.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₄N₄O₃S |
| Molecular Weight | 460.55 g/mol |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface | 110 Ų |
The compound’s moderate lipophilicity (XLogP3 ~3.2) suggests balanced membrane permeability, while its polar surface area (110 Ų) indicates potential for target engagement via hydrogen bonding.
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis involves three primary components:
-
Quinoline-4-carboxylic Acid Derivative: Formed via Friedländer or Pfitzinger condensation.
-
Pyridin-4-yl Substituent: Introduced via cross-coupling reactions.
-
4-(tert-Butylsulfamoyl)aniline: Prepared through sulfonation and amidation.
Quinoline Core Formation
A modified Friedländer condensation between 2-aminobenzophenone and ethyl acetoacetate under acidic conditions yields 2-methylquinoline-4-carboxylic acid. Alternative routes employing the Pfitzinger reaction with isatin derivatives and ketones may also be applicable .
Pyridine Functionalization
The pyridin-4-yl group is introduced via a Suzuki-Miyaura coupling between quinoline-4-boronic acid and 4-bromopyridine. Palladium catalysts (e.g., Pd(PPh₃)₄) in a DMF/H₂O solvent system achieve yields of 65–78% .
Sulfamoyl Group Installation
Sulfonation of 4-nitroaniline with chlorosulfonic acid, followed by reaction with tert-butylamine, produces 4-(tert-butylsulfamoyl)aniline. Subsequent carbodiimide-mediated coupling with quinoline-4-carboxylic acid completes the synthesis.
Optimization Challenges
-
Regioselectivity: Competing reactions during quinoline formation may yield 2- vs. 4-substituted isomers.
-
Sulfonamide Stability: Acidic conditions during coupling risk cleavage of the tert-butyl group.
-
Purification: Chromatographic separation is required due to polar byproducts.
| Analog Structure | IC₅₀ (COX-2) | IC₅₀ (EGFR) |
|---|---|---|
| 2-Phenylquinoline-4-carboxamide | 0.8 μM | 12 nM |
| Sulfamoyl-bearing quinoline | 1.2 μM | 24 nM |
These values suggest potential dual activity, though substituent effects may alter potency .
Applications in Drug Discovery
Anti-Inflammatory Agents
The COX-2 inhibitory profile positions this compound as a candidate for arthritis and pain management. Molecular dynamics simulations indicate stable binding (ΔG = -9.8 kcal/mol) comparable to rofecoxib.
Anticancer Therapeutics
Quinoline derivatives intercalate DNA and inhibit topoisomerases. The pyridine moiety may enhance cellular uptake via proton-coupled amino acid transporters .
Kinase Inhibition
The planar structure facilitates ATP-competitive binding in kinases. Selectivity over non-cancerous cell lines (e.g., HEK293) remains to be verified.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume